(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Description
(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine core substituted with a piperazine ring at position 6, a trifluoromethyl (-CF₃) group at position 5, and a boronic acid (-B(OH)₂) moiety at position 2.
The boronic acid group enables the formation of carbon-carbon bonds with aryl halides or pseudohalides, making it a versatile building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
[6-piperazin-1-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3N3O2/c12-10(13,14)8-5-7(11(18)19)6-16-9(8)17-3-1-15-2-4-17/h5-6,15,18-19H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOGPHVHMMYKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCNCC2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under conditions that facilitate electrophilic or nucleophilic substitution.
Attachment of the Piperazine Ring: Piperazine can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperazine moiety.
Boronic Acid Formation: The boronic acid group is typically introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.
Industrial Production Methods
Industrial production of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid may involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid moiety, forming boronic esters or borates.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, depending on the conditions and reagents used.
Substitution: The piperazine and trifluoromethyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenated solvents and bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often used in substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced pyridine derivatives or trifluoromethylated compounds.
Substitution: Various substituted pyridine or piperazine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
This compound is explored for its potential as a biochemical probe. The piperazine ring can interact with biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is investigated for its potential as a pharmacophore. Its unique structure allows for the design of novel drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its reactivity and stability make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid and piperazine moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the piperazine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions facilitate the compound’s binding to enzymes, receptors, and other biological macromolecules, modulating their activity and function.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
Table 2: Physicochemical Properties
Biological Activity
(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a piperazine ring and a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a biochemical probe. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid |
| Molecular Formula | C12H13B F3N4O |
| Molecular Weight | 292.06 g/mol |
| Solubility | Soluble in organic solvents; limited aqueous solubility |
The biological activity of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer cell signaling pathways. Notably, it has been shown to inhibit the phosphorylation of AKT, a key player in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells .
Key Mechanisms:
- Inhibition of AKT Phosphorylation : This leads to reduced cell proliferation and survival in cancer models.
- Modulation of Metabolic Stability : The trifluoromethyl group enhances metabolic stability, allowing for prolonged activity in biological systems .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays indicated that it can induce apoptosis and inhibit tumor growth, making it a candidate for further development as an anticancer agent .
Case Studies
- In Vitro Studies : A study reported that (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid exhibited an EC50 value of 0.010 µM against specific cancer cell lines, indicating potent antiproliferative activity .
- Metabolic Stability Assessment : The compound showed favorable metabolic profiles in human liver microsomes, with a clearance rate (CL int) suggesting good stability compared to other similar compounds .
Comparative Analysis
To better understand the uniqueness and potential advantages of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid, it is essential to compare it with other compounds within the same class:
| Compound Name | EC50 (µM) | Mechanism of Action | Metabolic Stability |
|---|---|---|---|
| (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid | 0.010 | AKT phosphorylation inhibition | High |
| 4-(3-piperazin-1-yl-benzothiazole) | 0.025 | Enzyme inhibition | Moderate |
| Indole derivatives | 0.050 | Multiple pathways | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
